molecular formula C16H16BrNO2 B2682675 R(-)-Norapomorphine hydrobromide

R(-)-Norapomorphine hydrobromide

Cat. No.: B2682675
M. Wt: 334.21 g/mol
InChI Key: SKTWZBLODKWJOU-UTONKHPSSA-N
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Description

R(-)-Norapomorphine hydrobromide is a useful research compound. Its molecular formula is C16H16BrNO2 and its molecular weight is 334.21 g/mol. The purity is usually 95%.
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Biological Activity

R(-)-Norapomorphine hydrobromide is a compound of significant interest in pharmacology due to its interactions with dopamine receptors, particularly the D2 receptor. This article provides a detailed overview of its biological activity, including synthesis, receptor interactions, and behavioral effects, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

R(-)-Norapomorphine is an N-substituted derivative of apomorphine. The synthesis of various N-substituted norapomorphines has been explored to identify optimal structural requirements for binding to dopamine receptors. These studies have shown that the electronic, steric, and lipophilic properties of the N-alkyl side chain significantly influence receptor affinity and activity.

Table 1: Affinity of N-Substituted Norapomorphines for Dopamine Receptors

CompoundD1 AffinityD2 AffinityAgonist Activity
N-cyclopropylmethylLowHighStrong
N-allylLowModerateModerate
N-propylLowModerateModerate
N-ethylLowModerateWeak
N-isopropylLowLowNone
N-pentafluoropropylVery LowVery LowNone

This table summarizes findings from studies that evaluated the affinity of various analogues for D1 and D2 receptors, revealing that branching in the N-alkyl side chain generally reduces D2 affinity and agonistic activity .

R(-)-Norapomorphine primarily acts as a dopamine receptor agonist , with a notable selectivity for D2 receptors. The compound's mechanism involves stimulation of these receptors in the brain's striatal region, which is crucial for motor control and reward pathways. This agonistic action is linked to various neurobehavioral effects.

Behavioral Studies

Research has demonstrated that administration of R(-)-Norapomorphine influences stereotyped behaviors in animal models. For instance, studies have shown increased grooming and locomotion in mice treated with varying doses of the compound, indicating its potential to modulate dopaminergic activity .

Case Studies and Research Findings

Several case studies highlight the biological effects of R(-)-Norapomorphine:

  • Dopaminergic Activity : In a controlled study on rats, R(-)-Norapomorphine administration led to significant increases in locomotor activity compared to control groups, suggesting enhanced dopaminergic signaling.
  • Neuroprotection : Research indicated that R(-)-Norapomorphine may exert neuroprotective effects in models of Parkinson's disease by promoting dopamine release and improving motor functions .
  • Comparative Analysis with Other Compounds : When compared to other dopamine agonists like bromocriptine, R(-)-Norapomorphine exhibited a different profile in terms of receptor selectivity and behavioral outcomes, providing insights into its unique pharmacological properties .

Properties

IUPAC Name

(6aR)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2.BrH/c18-13-5-4-10-8-12-14-9(6-7-17-12)2-1-3-11(14)15(10)16(13)19;/h1-5,12,17-19H,6-8H2;1H/t12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTWZBLODKWJOU-UTONKHPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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